molecular formula C10H10FNO B1391693 (5-fluoro-1-methyl-1H-indol-2-yl)methanol CAS No. 906543-03-1

(5-fluoro-1-methyl-1H-indol-2-yl)methanol

Cat. No.: B1391693
CAS No.: 906543-03-1
M. Wt: 179.19 g/mol
InChI Key: DMKZFZXTQRDFOK-UHFFFAOYSA-N
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Description

(5-Fluoro-1-methyl-1H-indol-2-yl)methanol: is a fluorinated indole derivative with a methanol group attached to the indole ring. Indoles are a significant class of heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Biochemical Analysis

Biochemical Properties

(5-fluoro-1-methyl-1H-indol-2-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives have been shown to bind with high affinity to multiple receptors, which can be leveraged to develop new therapeutic agents . The interactions of this compound with these biomolecules are crucial for its biological activity, influencing processes such as enzyme inhibition or activation and receptor binding.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including this compound, have been reported to exhibit antiviral activity by inhibiting viral replication and disrupting viral protein synthesis . Additionally, they can induce apoptosis in cancer cells, thereby inhibiting tumor growth.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, indole derivatives have been found to inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The binding interactions of this compound with these biomolecules are essential for its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can maintain their biological activity over extended periods, although some degradation may occur . The long-term effects of this compound on cellular function are still being investigated, with preliminary results indicating sustained therapeutic potential.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed. Indole derivatives have been reported to have a threshold effect, where the therapeutic benefits are maximized at an optimal dose, beyond which toxicity increases . The dosage-dependent effects of this compound are crucial for determining its safety and efficacy in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. Indole derivatives have been shown to modulate the activity of enzymes involved in metabolic pathways, thereby affecting the overall metabolic balance . The metabolic pathways of this compound are essential for understanding its pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its biological activity . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound is essential for its therapeutic efficacy, as it determines the sites of action within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-fluoro-1-methyl-1H-indol-2-yl)methanol typically involves the following steps:

  • Starting Material: The synthesis often begins with 5-fluoroindole as the starting material.

  • Methylation: The indole nitrogen is methylated using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

  • Reduction: The resulting 5-fluoro-1-methyl-1H-indole is then reduced to the corresponding methanol derivative using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

(5-Fluoro-1-methyl-1H-indol-2-yl)methanol: undergoes several types of chemical reactions:

Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Reduction: The compound can be further reduced to remove the fluorine atom using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4

  • Reduction: LiAlH4, NaBH4, H2 (Pd catalyst)

  • Substitution: HNO3, Br2

Major Products Formed:

  • Oxidation: 5-fluoro-1-methyl-1H-indole-2-carboxylic acid

  • Reduction: 5-fluoro-1-methyl-1H-indole

  • Substitution: Nitrated or halogenated derivatives

Scientific Research Applications

(5-Fluoro-1-methyl-1H-indol-2-yl)methanol: has various scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are used in the development of new pharmaceuticals and materials.

Biology: Indole derivatives, including this compound, exhibit biological activities such as antiviral, anti-inflammatory, and anticancer properties.

Medicine: The compound and its derivatives are investigated for their potential therapeutic effects in treating various diseases, including cancer and microbial infections.

Industry: It is used in the production of dyes, fragrances, and other chemical products due to its unique chemical properties.

Comparison with Similar Compounds

  • 5-fluoroindole

  • 1-methylindole

  • Indole-3-methanol

Uniqueness:

  • The presence of both fluorine and a methanol group on the indole ring makes this compound unique compared to other indole derivatives, providing distinct chemical and biological properties.

This comprehensive overview highlights the significance of (5-fluoro-1-methyl-1H-indol-2-yl)methanol in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

(5-fluoro-1-methylindol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c1-12-9(6-13)5-7-4-8(11)2-3-10(7)12/h2-5,13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKZFZXTQRDFOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)C=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-fluoro-1-methyl-1H-indol-2-yl)methanol
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